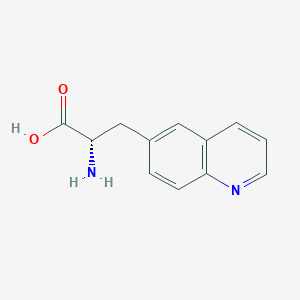
(S)-2-Amino-3-(quinolin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(quinolin-6-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a quinoline ring attached to the alpha carbon of the amino acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and amino acid derivatives.
Coupling Reaction: A common method involves coupling the quinoline derivative with an amino acid precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure efficiency and scalability. The use of high-throughput purification methods like preparative HPLC (High-Performance Liquid Chromatography) is also common to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(quinolin-6-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure lacking the amino acid moiety.
Quinolinic acid: An analog with a carboxylic acid group at the 2-position of the quinoline ring.
2-Amino-3-(quinolin-2-yl)propanoic acid: A positional isomer with the quinoline ring attached at a different position.
Uniqueness
(S)-2-Amino-3-(quinolin-6-yl)propanoic acid is unique due to the specific position of the quinoline ring, which can influence its binding affinity and specificity towards molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
GVUXWMQJDJQMLK-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


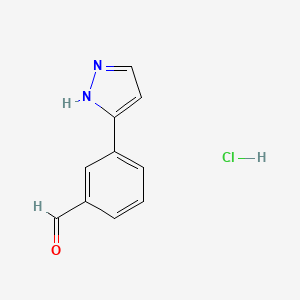
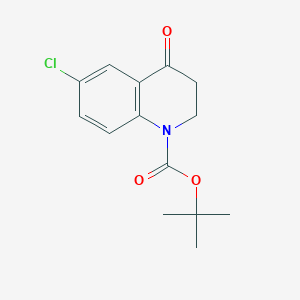
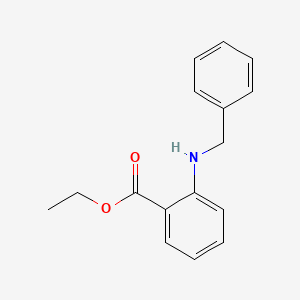
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
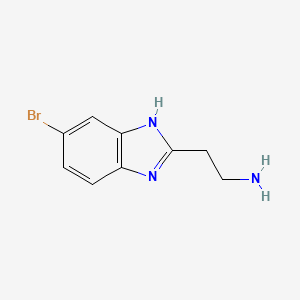
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)

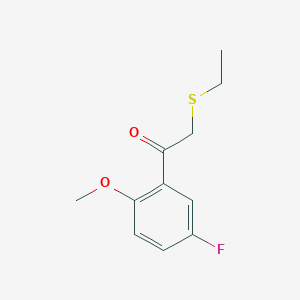
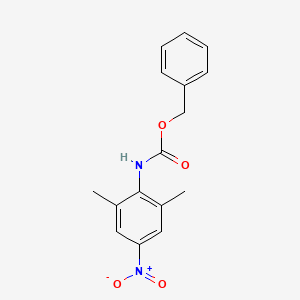
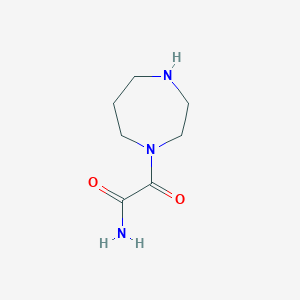
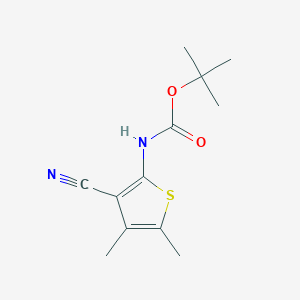
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
